molecular formula C13H10OS B075716 4-(Phenylthio)benzaldehyde CAS No. 1208-88-4

4-(Phenylthio)benzaldehyde

Cat. No.: B075716
CAS No.: 1208-88-4
M. Wt: 214.28 g/mol
InChI Key: VDNBWBPUFMZCEW-UHFFFAOYSA-N
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Description

4-(Phenylthio)benzaldehyde is an organic compound with the molecular formula C13H10OS. It is characterized by a benzaldehyde group substituted with a phenylthio group at the para position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylthio)benzaldehyde typically involves the reaction of benzaldehyde with thiophenol in the presence of a catalyst. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through a multi-step process. This process often involves the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to produce 4-phenylthio-phenylthiolate. The final step involves acidification to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Phenylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in electron-donating interactions, influencing the reactivity of the aldehyde group. This compound can act as an electrophile in nucleophilic addition reactions, forming intermediates that undergo further transformations .

Comparison with Similar Compounds

Uniqueness: 4-(Phenylthio)benzaldehyde is unique due to the presence of the phenylthio group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its significance .

Properties

IUPAC Name

4-phenylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNBWBPUFMZCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153019
Record name Benzaldehyde, p-phenylthio-
Source EPA DSSTox
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Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208-88-4
Record name 4-(Phenylthio)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, p-phenylthio-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, p-phenylthio-
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Record name p-(phenylthio)benzaldehyde
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Synthesis routes and methods I

Procedure details

Into a dimethylformamide (DMF) solution (30 mL) of 11.0 g (100 mmol) of benzenethiol is gradually added 14.0 g (132 mmol) of anhydrous Na2CO3 at 85° C. Then 4-chlorobenzaldehyde (11.3 g, 80.0 mol) is added during 20 min. at 85° C. The reaction solution is stirred at this temperature for 3 h. After adding H2O into the reaction mixture, the crude product is extracted with ethyl acetate. The organic layer is washed twice with H2O and with brine, dried over anhydrous MgSO4 and condensed. The residue is applied to column chromatography on silica gel with acetone-hexane (from 1:30 to 1:10) as eluent. 6.05 g of pale yellow oil are obtained (35%). The structure is confirmed by the 1H-NMR spectrum (CDCl3). δ [ppm]: 7.24 (d, 2H), 7.42-7.44 (m, 3H), 7.53 (dd, 2H), 7.71 (d, 2H), 9.96 (s, 1 H).
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30 mL
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14 g
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11.3 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Benzenethiol (500 mg, 4.537 mmol) was dissolved in 6 mL of DMF. K2CO3 (940 mg, 6.81 mmol) was then added and the resulting mixture was allowed to stir at room temperature for 10 minutes. 4-Fluorobenzaldehyde (675 mg, 5.4 mmol) was then added and the resulting mixture was allowed to stir at 50° C. for 2 hours. The mixture was then stirred at 80° C. for 3 hours. Water was then added and the product was extracted with EtOAc and washed with brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford a crude product. Purification by column chromatography (using 60-120 mesh silica gel and 5:95: EtOAc:Hexane as the eluent) afforded 940 mg (96% yield) of 4-phenylsulfanyl-benzaldehyde. LC-MS purity: 91.3
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500 mg
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6 mL
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675 mg
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Synthesis routes and methods IV

Procedure details

To the solution of thiophenol (0.5 g, 0.463 mL, 4.5 mmol) in DMF (6 mL) was added potassium carbonate (0.94 g, 6.8 mmol) and the mixture was stirred at room temperature for 15 minutes. 4-fluoro benzaldehyde (0.675 g, 0.574 mL, 5.4 mmol) was added and the reaction mixture stirred at 80° C. for 6 h. The progress of the reaction was monitored by TLC. The reaction mixture quenched with water (20 mL) and extracted with ethyl acetate (50 mL×2). The combined organic layers were washed with water (25 mL×2) then with brine (25 mL), dried over anhydrous sodium sulphate and concentrated. The obtained residue was purified by column chromatography using 5% ethyl acetate in hexane to obtain title compound (0.94 g, 96%).
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0.463 mL
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0.94 g
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6 mL
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0.574 mL
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Phenylthio)benzaldehyde
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4-(Phenylthio)benzaldehyde
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4-(Phenylthio)benzaldehyde
Customer
Q & A

Q1: What is a common synthetic route for producing 4-(phenylthio)benzaldehyde?

A: A highly efficient method involves the substitution reaction between 4-bromobenzaldehyde and thiophenol, catalyzed by potassium carbonate and copper iodide. This method yields this compound with a yield of 85.2%. []

Q2: How is the structure of this compound confirmed?

A: The synthesized compound can be characterized using various analytical techniques. These include elemental analysis and infrared (IR) spectroscopy to confirm its structure. [] Further structural confirmation can be obtained through nuclear magnetic resonance (1H-NMR) spectroscopy and mass spectrometry (MS). []

Q3: What is a notable application of this compound in materials science?

A: this compound serves as a precursor for synthesizing new thiolated nitrophenylhydrazone crystals with potential applications in nonlinear optics. When reacted with 4-nitrophenylhydrazone, it forms crystals that exhibit both λ-shaped packing due to hydrogen bonding and a herringbone-shaped packing arising from the biphenyl sulfane groups. This unique packing arrangement contributes to a significant macroscopic second-order nonlinearity, making it a promising material for nonlinear optical devices. []

Q4: Beyond nonlinear optics, what other applications are being explored for this compound derivatives?

A: Researchers are investigating the use of this compound as a building block for synthesizing novel furan, pyrimidine, and pyrimido(1,2-a)pyrimidine derivatives containing the diphenyl sulfide moiety. These compounds exhibit promising antibacterial and antifungal activities in vitro against both Gram-positive and Gram-negative bacteria, as well as against fungal strains. This suggests their potential as lead compounds for developing new antimicrobial agents. []

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